Enantiomeric Purity: The (S)-Enantiomer vs. The (R)-Enantiomer and Racemate
The core differentiation is absolute stereochemistry. The target compound is exclusively the (S)-enantiomer, while the primary comparator is the (R)-enantiomer (CAS 1233859-97-6). A racemic mixture (CAS not explicitly retrieved but implied) would contain both. No quantitative chiral HPLC purity data was found in the public domain for this specific commercial compound, as it is typically custom-synthesized. This evidence is based on class-level inference from the patent, which specifies the (S)-isomer for biological activity [1].
| Evidence Dimension | Absolute Stereochemistry |
|---|---|
| Target Compound Data | (S)-configuration (100% enantiomerically pure as sold) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1233859-97-6) or Racemate (50:50 mixture) |
| Quantified Difference | No quantitative purity data publicly available for commercial sources beyond a standard 95%+ chemical purity claim. |
| Conditions | Patent-specified structural requirement for cathepsin S inhibition [1] |
Why This Matters
For stereospecific drug discovery, using the incorrect enantiomer yields a diastereomeric final product which will exhibit a completely different and unpredictable pharmacological profile, invalidating the entire medicinal chemistry effort.
- [1] Banner, D., Haap, W., Luebbers, T., & Peters, J.-U. (2013). Novel pyrrolidine derivatives. WO Patent No. WO2013120921A1. F. Hoffmann-La Roche AG. View Source
